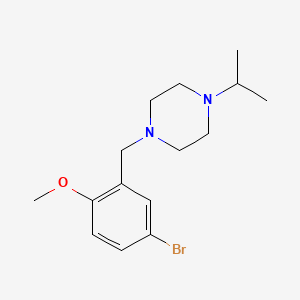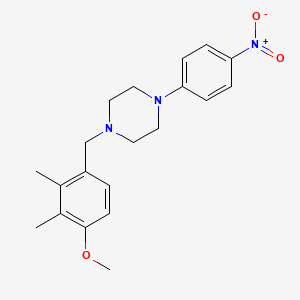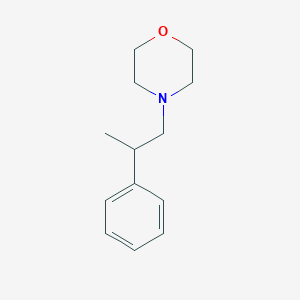![molecular formula C18H17N3O3 B5182176 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is widely distributed in the central nervous system and plays a crucial role in cognitive function, memory, and inflammation. The use of PNU-282987 in scientific research has provided valuable insights into the mechanism of action and potential therapeutic applications of α7nAChR agonists.
Mécanisme D'action
The α7nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists such as 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole. Upon activation, the receptor opens and allows the influx of cations such as calcium and sodium into the cell. This leads to the activation of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole has been shown to have a range of biochemical and physiological effects. It has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, it has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease and sepsis. It has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole in lab experiments is its selectivity for the α7nAChR. This allows for specific targeting of this receptor and avoids potential off-target effects. However, one limitation is that it may not fully replicate the effects of endogenous acetylcholine, which can activate other nicotinic and muscarinic receptors in addition to the α7nAChR.
Orientations Futures
There are several future directions for research involving 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory bowel disease and sepsis. Further studies are also needed to fully understand the mechanism of action of 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole and its potential effects on other physiological processes.
Méthodes De Synthèse
The synthesis of 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole involves a multi-step process, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-phenyl-3-isoxazolylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2-pyrrolidinone in the presence of a coupling reagent to yield 5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole.
Applications De Recherche Scientifique
5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole has been extensively used in scientific research to study the role of α7nAChR in various physiological and pathological conditions. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, it has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease and sepsis.
Propriétés
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-10-14(19-23-12)16-8-5-9-21(16)18(22)15-11-17(24-20-15)13-6-3-2-4-7-13/h2-4,6-7,10-11,16H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRHLHOLUKTVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)

![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)


![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)

![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)